

# Biological activity screening of N-(3-bromobenzyl)-N-(tert-butyl)amine derivatives

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## Compound of Interest

Compound Name: **N-(3-bromobenzyl)-N-(tert-butyl)amine**

Cat. No.: **B159411**

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## Comparative Guide to the Biological Activity of N-Benzylamine Derivatives

**Introduction:** This guide provides a comparative analysis of the biological activities of N-benzylamine derivatives, with a focus on anticancer and antimicrobial properties. While specific experimental data for **N-(3-bromobenzyl)-N-(tert-butyl)amine** is not available in the current literature, this document synthesizes findings from structurally related N-benzylamine and bromobenzylamine analogues to offer a predictive framework and methodological guidance for researchers in drug discovery and medicinal chemistry. The presented data, protocols, and pathways are drawn from published studies on similar chemical scaffolds.

## Section 1: Comparative Biological Activity Data

The following tables summarize the quantitative biological activities of various N-benzylamine derivatives against cancer cell lines and microbial strains. These compounds share structural motifs with **N-(3-bromobenzyl)-N-(tert-butyl)amine**, suggesting potential areas of investigation.

Table 1: Anticancer Activity of N-Benzylamine Derivatives

Compound Class	Specific Analogue	Target/Cell Line	Activity Metric	Result	Reference
N-Benzyl-2-phenylpyrimidin-4-amine	Analogue 16 (4-pyridine)	USP1/UAF1 Enzyme	IC <sub>50</sub>	1.9 μM	[1]
N-Benzyl-2-phenylpyrimidin-4-amine	Analogue 17 (3-pyridine)	USP1/UAF1 Enzyme	IC <sub>50</sub>	1.1 μM	[1]
N-Benzyl-2-phenylpyrimidin-4-amine	Analogue 37	USP1/UAF1 Enzyme	IC <sub>50</sub>	~150 nM	[1]
N-Benzyl-2-phenylpyrimidin-4-amine	Analogue 38 (5-methyl)	USP1/UAF1 Enzyme	IC <sub>50</sub>	70 nM	[1]
Benzylamine Derivative	F10503LO1	Melanoma Cells	Apoptosis Induction	0.5 - 1.0 μM	[2]
Benzylamine Derivative	F21010RS1	Melanoma Cells	Apoptosis Induction	0.5 - 1.0 μM	[2]

Table 2: Antimicrobial Activity of N-Benzylamine and Brominated Derivatives

Compound Class	Specific Analogue	Target Organism	Activity Metric	Result	Reference
N-Benzyl-1H-benzimidazol-2-amine	Compound 7	Leishmania braziliensis	IC <sub>50</sub>	Micromolar range	[3]
N-Benzyl-1H-benzimidazol-2-amine	Compound 8	Leishmania mexicana	IC <sub>50</sub>	Micromolar range	[3]
Quinazoline-2,4-diamines	Series A/B Analogues	S. aureus / E. coli	MIC	Not specified	[4]
6-Bromoindolyl yoxylamide	Polyamine 3	S. aureus	Intrinsic Activity	Potent	[5]
6-Bromoindolyl yoxylamide	Polyamine 3	P. aeruginosa	Antibiotic Enhancer	Effective	[5]
Bromophenol Derivative	Compound 2	S. aureus / MRSA	MIC	Lower than tetracycline	[6]

## Section 2: Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key biological assays based on the cited literature.

### In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses a compound's effect on the viability of cancer cell lines.[7]

- Cell Seeding: Human cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of  $5 \times 10^3$  cells per well and incubated for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Compound Treatment: Prepare serial dilutions of the test compounds in DMSO. Treat the cells with these varying concentrations and incubate for an additional 48 hours.

- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
- Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC<sub>50</sub> value (the concentration at which 50% of cell growth is inhibited).

## Minimum Inhibitory Concentration (MIC) Assay

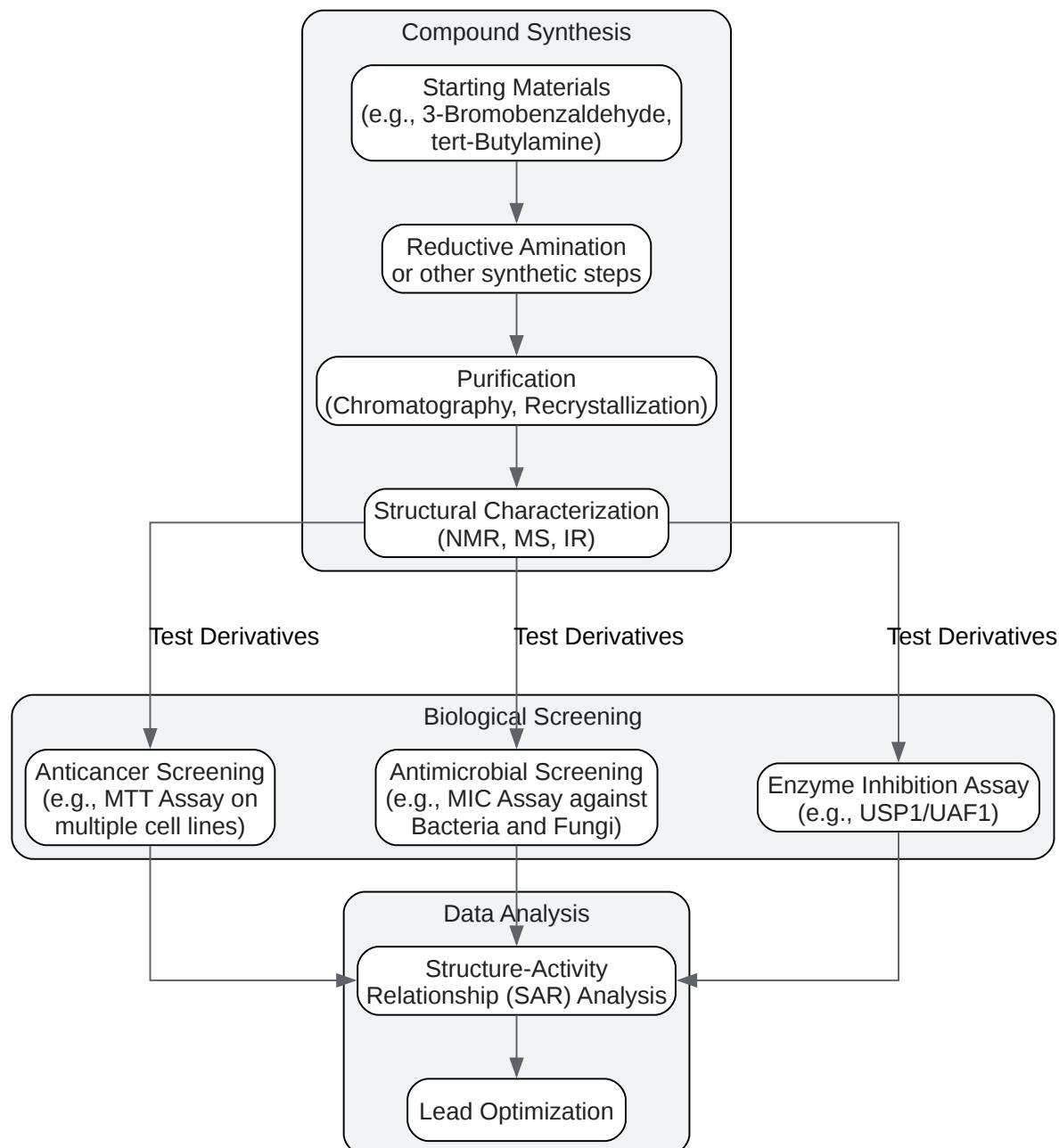
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.<sup>[4]</sup>

- Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus, E. coli) in a suitable broth medium to a concentration of approximately  $5 \times 10^5$  CFU/mL.
- Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
- Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Result Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed. Vancomycin or Norfloxacin can be used as positive controls.<sup>[4]</sup>

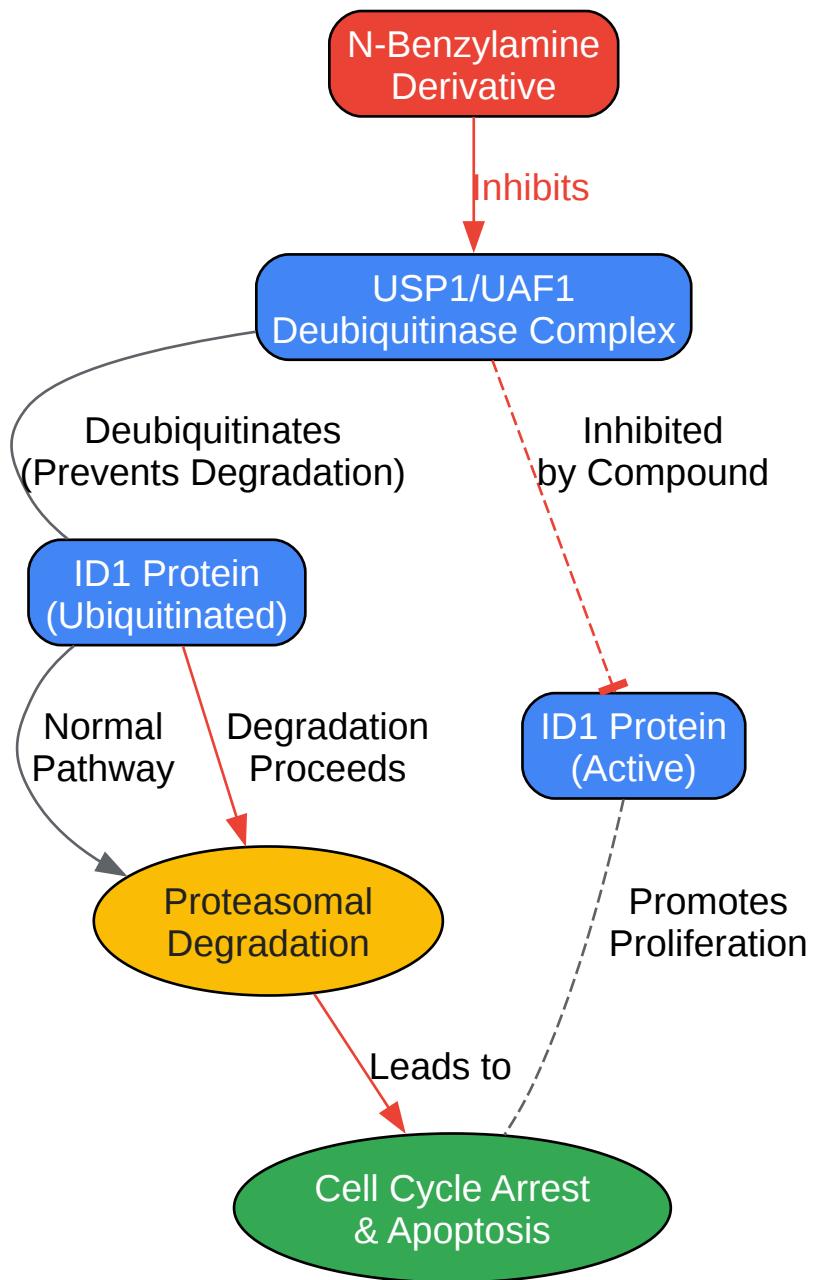
## Section 3: Visualized Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental processes and biological mechanisms.

## Experimental and logical relationship diagrams

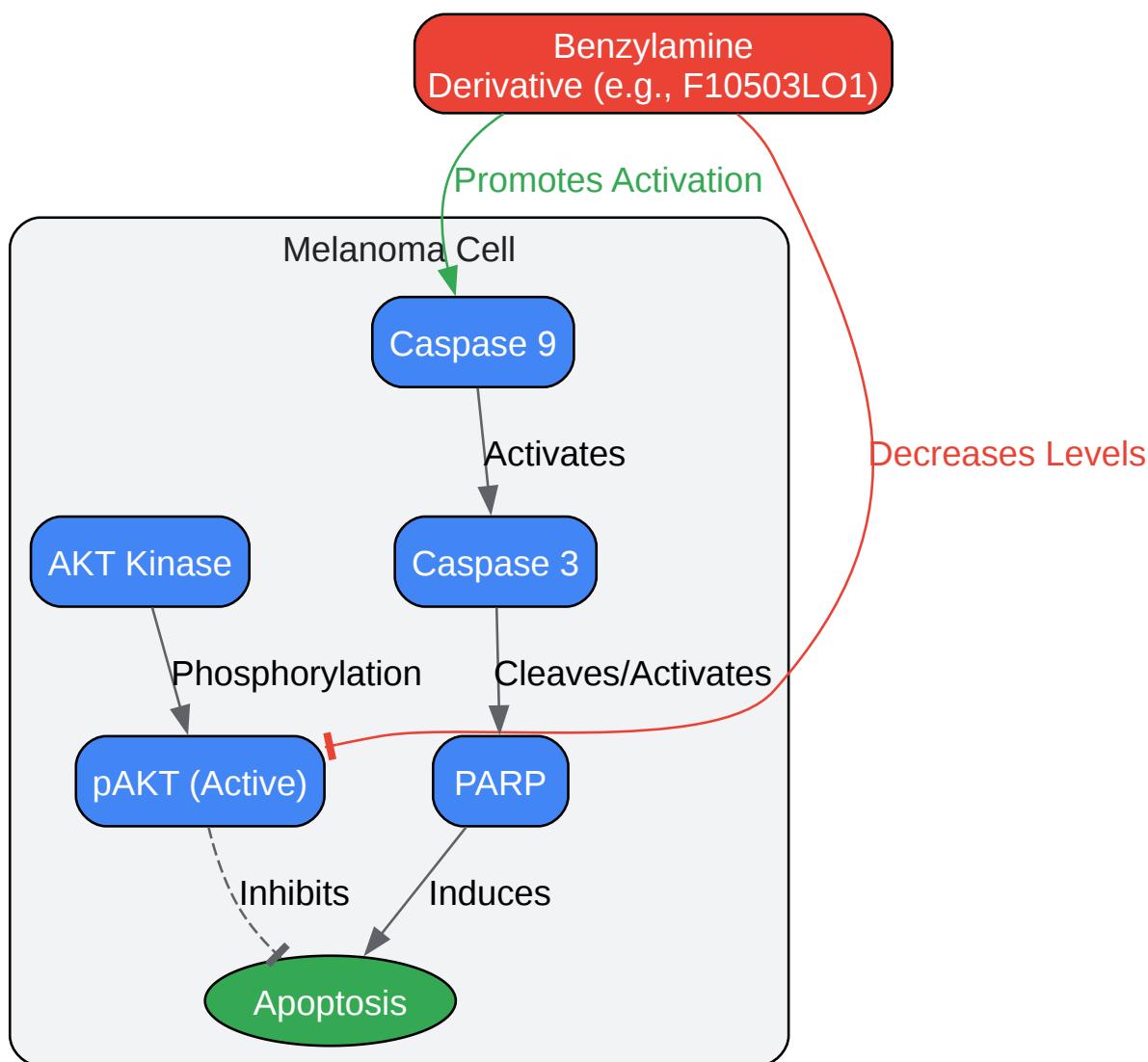
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Caption: High-level workflow for synthesis and biological screening.



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Caption: Inhibition of the USP1/UAF1 signaling pathway.[\[1\]](#)



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Caption: Pro-apoptotic pathway induced by benzylamine derivatives.[2]

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